veranisatin B
veranisatin B
Veranisatin b belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Veranisatin b exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, veranisatin b is primarily located in the cytoplasm. Outside of the human body, veranisatin b can be found in fruits. This makes veranisatin b a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
153445-93-3
VCID:
VC0114658
InChI:
InChI=1S/C16H20O9/c1-7-3-4-15(21)13(7)5-8(25-10(18)9(13)17)16(22,12(20)23-2)14(15)6-24-11(14)19/h7-9,17,21-22H,3-6H2,1-2H3
SMILES:
CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O
Molecular Formula:
C16H20O9
Molecular Weight:
356.32 g/mol
veranisatin B
CAS No.: 153445-93-3
Main Products
VCID: VC0114658
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol
CAS No. | 153445-93-3 |
---|---|
Product Name | veranisatin B |
Molecular Formula | C16H20O9 |
Molecular Weight | 356.32 g/mol |
IUPAC Name | methyl 5,7,11-trihydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate |
Standard InChI | InChI=1S/C16H20O9/c1-7-3-4-15(21)13(7)5-8(25-10(18)9(13)17)16(22,12(20)23-2)14(15)6-24-11(14)19/h7-9,17,21-22H,3-6H2,1-2H3 |
Standard InChIKey | BPDHZCGFGOWILW-UHFFFAOYSA-N |
SMILES | CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |
Canonical SMILES | CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |
Melting Point | 212-213°C |
Physical Description | Solid |
Description | Veranisatin b belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Veranisatin b exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, veranisatin b is primarily located in the cytoplasm. Outside of the human body, veranisatin b can be found in fruits. This makes veranisatin b a potential biomarker for the consumption of this food product. |
Synonyms | veranisatin B |
PubChem Compound | 127871 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume